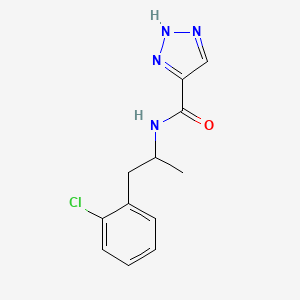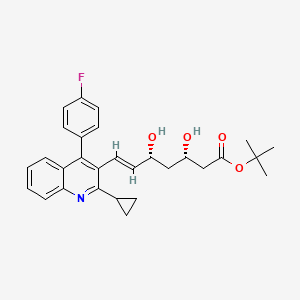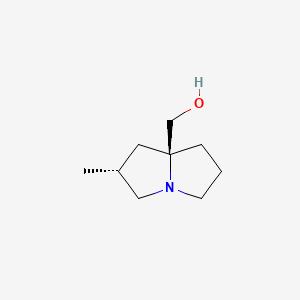![molecular formula C12H11N3OS2 B14893134 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a thiophene ring and an amino group, making it a versatile scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of N-alkylated thienopyrimidine derivatives.
Applications De Recherche Scientifique
2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), showing moderate-to-excellent potency against various HIV-1 strains.
Biological Research: It has been evaluated for its antiproliferative activity against tumor cell lines, demonstrating significant antiproliferative effects.
Chemical Biology: The compound serves as a chemical probe for studying the function of mycobacterial Cyt-bd under various physiological conditions.
Mécanisme D'action
The mechanism of action of 2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the NNRTI-binding pocket of HIV-1 reverse transcriptase, inhibiting the enzyme’s activity and preventing viral replication . The compound’s antiproliferative activity is attributed to its ability to interfere with cellular signaling pathways involved in cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been studied for their potential as antitubercular agents.
Thieno[3,4-b]pyridine derivatives: These derivatives have diverse biological activities and are synthesized using similar synthetic routes.
Uniqueness
2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one is unique due to its specific structural features, such as the presence of both thiophene and pyrimidine rings, which contribute to its diverse biological activities. Its ability to act as an NNRTI and its significant antiproliferative effects make it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H11N3OS2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-[(thiophen-2-ylmethylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H11N3OS2/c16-12-11-9(3-5-18-11)14-10(15-12)7-13-6-8-2-1-4-17-8/h1-5,13H,6-7H2,(H,14,15,16) |
Clé InChI |
SDIZTTTZFOLXRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNCC2=NC3=C(C(=O)N2)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



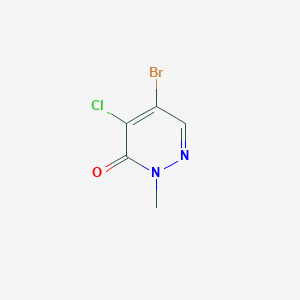

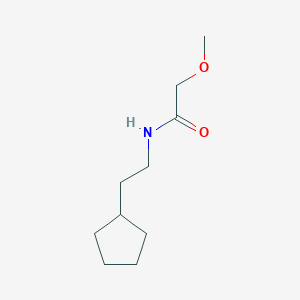
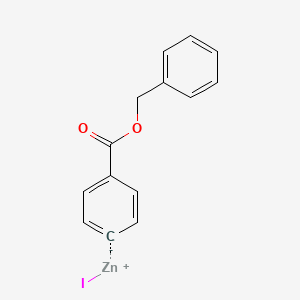
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
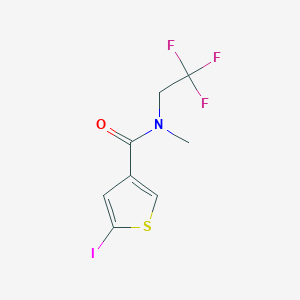
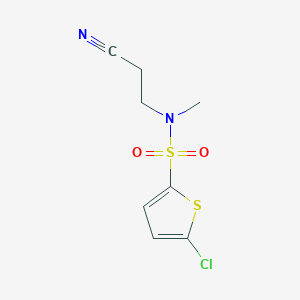
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


